

MI-1481 dose optimization for leukemia regression

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Compound of Interest

Compound Name: MI-1481
CAS No.: 1887178-64-4
Cat. No.: B609017

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Technical Support Center: **MI-1481** Application Guide Subject: Optimization of **MI-1481** Dosing & Formulation for Leukemia Regression Ticket ID: MENIN-OPT-1481 Assigned Specialist: Senior Application Scientist, Preclinical Oncology

Overview: The MI-1481 System

You are likely working with **MI-1481**, a second-generation, highly potent small-molecule inhibitor of the Menin-MLL (KMT2A) protein-protein interaction.[1] Unlike its predecessors (MI-463/MI-503), **MI-1481** exhibits low nanomolar potency (

nM) and is designed to induce regression in acute leukemias harboring MLL rearrangements (MLL-r) or NPM1 mutations.

This guide addresses the three most common support tickets we receive: formulation failure (precipitation), sub-optimal in vivo efficacy, and biomarker validation.

Module 1: Formulation & Solubility Support

User Issue:"My compound precipitates upon dilution, or I see crystals in the syringe."

MI-1481 is a lipophilic thienopyrimidine derivative. It does not dissolve well in pure aqueous buffers. Using the wrong vehicle will lead to poor bioavailability and erratic experimental data.

Standard Operating Procedure (SOP): Solubilization

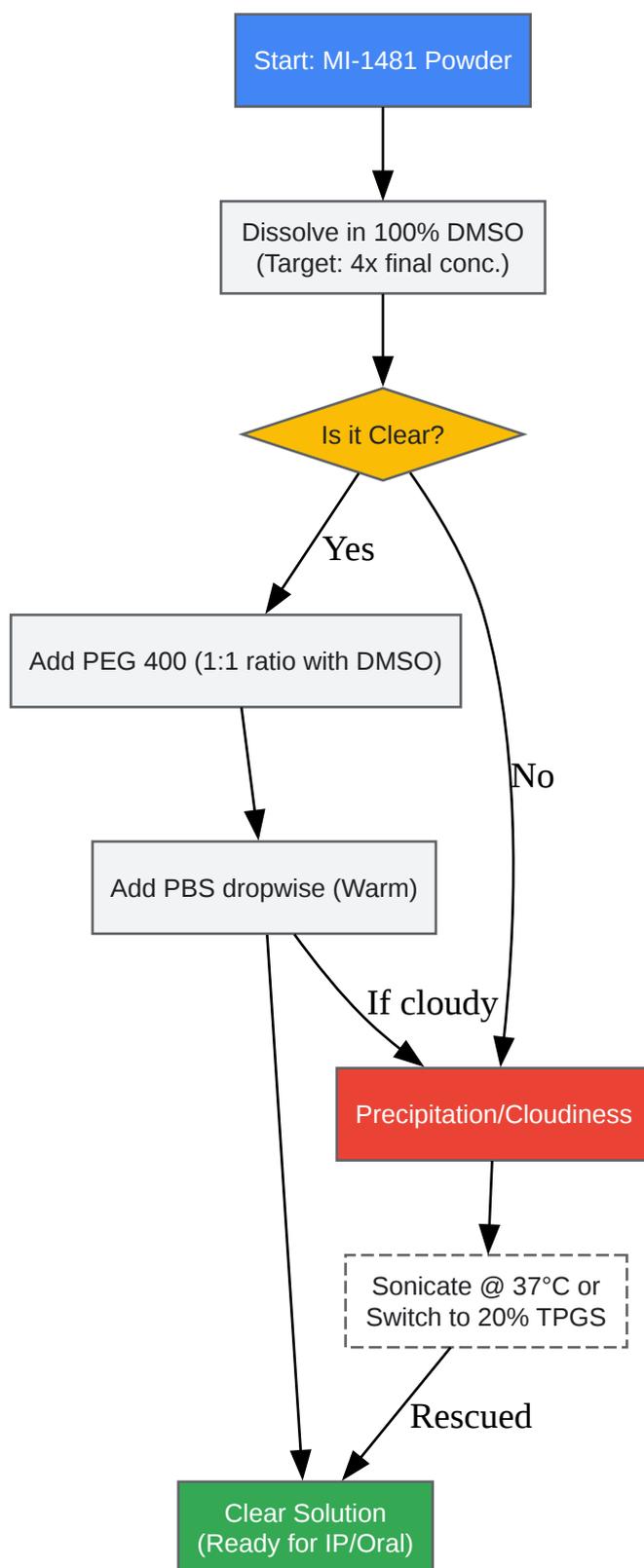
Do not attempt to dissolve directly in saline or PBS. Follow this "co-solvent" stepwise approach.

Component	Function	Final Concentration	Order of Addition
DMSO	Primary Solubilizer	25%	Step 1: Dissolve powder completely. Vortex until clear.
PEG 400	Co-solvent / Stabilizer	25%	Step 2: Add slowly to DMSO solution. Vortex.
PBS (1x)	Aqueous Carrier	50%	Step 3: Add dropwise while vortexing.

Critical QC Step:

- If the solution turns milky or cloudy immediately upon adding PBS, stop. The compound has crashed out.
- Fix: Warm the solution to 37°C and sonicate for 5–10 minutes. If precipitation persists, consider switching to a 20% TPGS (D- α -Tocopherol polyethylene glycol 1000 succinate) formulation, which forms micelles to encapsulate the drug.

Visual Troubleshooting Guide (DOT Diagram)



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Caption: Step-wise decision tree for **MI-1481** formulation to prevent precipitation events.

Module 2: In Vivo Dosing & PK Optimization

User Issue: "The mice are not showing tumor regression despite high potency in vitro."

Root Cause Analysis: Menin inhibition requires sustained target occupancy. Because **MI-1481** is a reversible inhibitor, if plasma levels drop below the threshold required to suppress HOXA9 for extended periods, the leukemia cells will recover.

Recommended Dosing Regimen (Mouse Models)

Parameter	Recommendation	Rationale
Route	Intraperitoneal (IP) or Oral Gavage (PO)	High oral bioavailability (>40%) reported in optimized analogs.
Dose	25 – 50 mg/kg	Doses <25 mg/kg may not sustain suppression of HOXA9.
Frequency	b.i.d. (Twice Daily)	Half-life is often short (<4-6 hours) in mice. q.d. dosing leads to "escape" periods.
Duration	14–21 Days	Epigenetic remodeling is slow; apoptosis is not immediate.

Troubleshooting Efficacy:

- Check Plasma Protein Binding: **MI-1481** is highly lipophilic and may bind extensively to albumin, reducing the free fraction available to enter cells.
- Verify Target Engagement: Do not rely solely on tumor volume. You must verify the pharmacodynamic (PD) effect (see Module 3).

Module 3: Mechanism & Biomarker Validation

User Issue: "How do I prove the drug is working molecularly?"

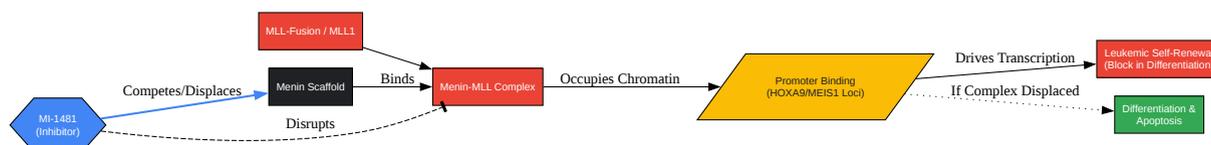
Scientific Context: **MI-1481** functions by displacing the MLL fusion protein (or MLL complex in NPM1-mutant cells) from the Menin scaffold. This disrupts the chromatin binding of the

complex at specific loci, specifically the HOXA cluster.

The "Gold Standard" Biomarker Panel: To validate efficacy, perform RT-qPCR on bone marrow or spleen cells 4–6 hours post-last dose.

- Downregulation Targets (Success signals):
 - HOXA9 (Homeobox A9)[2][3]
 - MEIS1 (Myeloid Ecotropic Viral Integration Site 1)[1][2]
- Upregulation Targets (Differentiation signals):
 - ITGAM (CD11b)
 - MNDA

Pathway Visualization (DOT Diagram)



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Caption: Mechanism of Action. **MI-1481** competes for the Menin pocket, displacing MLL fusions and halting the transcription of leukemogenic drivers like HOXA9.

Module 4: Safety & Toxicity (Differentiation Syndrome)

User Issue: "Mice are losing weight or dying despite lower leukemic burden."

Warning: Potent Menin inhibition can trigger Differentiation Syndrome (DS). This is a "toxicity of success." Rapid differentiation of leukemic blasts into mature neutrophils can cause tissue infiltration and inflammation.

Symptom Checklist:

Rapid weight loss (>15%)

Labored breathing (pulmonary infiltration)

Lethargy

Necropsy Finding: Enlarged spleen (splenomegaly) not due to leukemia, but due to differentiated myeloid cell accumulation.

Mitigation:

- If DS is suspected, temporarily reduce dose by 50% or introduce a "drug holiday" (2 days on, 1 day off) to allow clearance of differentiated cells.

References

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 - Foundational paper establishing the in vivo vehicle (DMSO/PEG/PBS) and efficacy markers for this inhibitor class.
- Borkin, D. et al. (2018). Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction.^{[10][11]} *Journal of Medicinal Chemistry*, 61(11), 4832–4850. [Link](#)
 - Specific synthesis and characterization of **MI-1481** (Compound 28), detailing its 3.
- Klossowski, S. et al. (2020). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia.^[12] *Journal of Clinical Investigation*, 130(2), 981–997. [Link](#)

- Provides advanced PK/PD modeling and dosing strategies relevant to the **MI-1481/MI-3454** analog series.

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